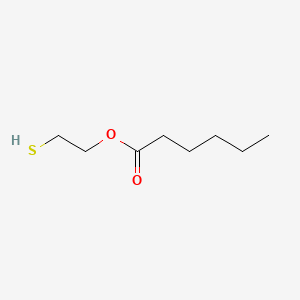

Mercaptoethyl caproate

Description

Structure

3D Structure

Properties

CAS No. |

22909-86-0 |

|---|---|

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

2-sulfanylethyl hexanoate |

InChI |

InChI=1S/C8H16O2S/c1-2-3-4-5-8(9)10-6-7-11/h11H,2-7H2,1H3 |

InChI Key |

LSZCIZOHKPPEJD-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OCCS |

Canonical SMILES |

CCCCCC(=O)OCCS |

Other CAS No. |

22909-86-0 |

Synonyms |

mercaptoethyl caproate |

Origin of Product |

United States |

Synthetic Methodologies for Mercaptoethyl Caproate and Analogous Thioesters

Conventional Esterification and Transesterification Pathways

Conventional methods for synthesizing thioesters remain fundamental in organic chemistry. These pathways typically involve the condensation of a carboxylic acid with a thiol. For the synthesis of mercaptoethyl caproate, this would entail the reaction between caproic acid and 2-mercaptoethanol (B42355).

One of the most common approaches is the direct condensation of the carboxylic acid and thiol using a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product. wikipedia.org Agents like N,N'-dicyclohexylcarbodiimide (DCC) are frequently employed for this purpose under mild, neutral conditions. researchgate.net Another widely used strategy involves the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride. The subsequent reaction of the acyl chloride with an alkali metal salt of the thiol, such as a sodium thiolate, readily produces the thioester. wikipedia.org However, methods involving acyl chlorides can be highly exothermic and generate stoichiometric amounts of halide by-products. ias.ac.in

Transesterification offers an alternative route. This can involve the reaction of an existing ester, particularly a highly reactive one like a vinyl ester, with a thiol. mdpi.com Another approach is the electrochemical activation of thioesters to react with alcohols, providing a novel method for thioester-to-ester conversion, which underscores the reactivity of the thioester bond. oup.com

Table 1: Comparison of Conventional Thioester Synthesis Methods

| Method | Reactants | Reagents/Conditions | Advantages | Disadvantages |

| Direct Thioesterification | Carboxylic Acid + Thiol | Dehydrating agent (e.g., DCC), solvent-free or in organic solvent wikipedia.orgresearchgate.net | Mild conditions, good yields researchgate.net | Use of coupling reagents, potential side products ias.ac.in |

| Acyl Chloride Route | Acyl Chloride + Thiol Salt | Base, organic solvent wikipedia.org | High reactivity, generally high yields | Moisture sensitive reagents, exothermic, halide waste wikipedia.orgias.ac.in |

| Acid Anhydride (B1165640) Route | Acid Anhydride + Thiol | Base or catalyst (e.g., Wells-Dawson heteropoly acid) wikipedia.orgtandfonline.com | Readily available starting materials | Can require catalysts, potential for side reactions |

| Transesterification | Ester (e.g., vinyl ester) + Thiol | Catalyst (e.g., lipase (B570770), base) youtube.commdpi.com | Can be performed under mild, enzyme-catalyzed conditions | Equilibrium-limited, may require removal of alcohol byproduct youtube.com |

Thiol-Ene Addition Reactions in the Synthesis of Mercaptoethyl Derivatives

The thiol-ene reaction has emerged as a powerful and versatile tool in organic synthesis, valued for its efficiency, high yields, and stereoselectivity, earning it a place within the "click chemistry" paradigm. wikipedia.org This reaction typically proceeds via a free-radical mechanism, involving the addition of a thiol to an alkene (an "ene"). thieme-connect.de For the synthesis of mercaptoethyl derivatives and other thioesters, this can be adapted into an acyl thiol-ene reaction, where a thioacid is added across a double bond. rsc.orgresearchgate.net

The reaction is most often initiated by UV light or a radical initiator, which generates a thiyl radical from the thioacid. wikipedia.org This radical then adds to the alkene in an anti-Markovnikov fashion, creating a more stable carbon-centered radical intermediate. rsc.orgsci-hub.se A subsequent chain-transfer step with another thioacid molecule yields the final thioester product and regenerates the thiyl radical, which continues the chain reaction. thieme-connect.de This anti-Markovnikov selectivity is a key feature, ensuring the formation of linear thioethers or thioesters with high regioselectivity. wikipedia.orgsci-hub.se

The mild conditions and high efficiency of the photoinitiated thiol-ene reaction make it suitable for a wide range of substrates, including complex biomolecules. researchgate.netrsc.org For example, this method has been used for the functionalization of unsaturated saccharides and the synthesis of thioester derivatives of peptides. researchgate.netrsc.org The reaction's compatibility with various functional groups, including the thioester moiety itself, further broadens its applicability. nih.gov

Table 2: Examples of Thiol-Ene Reactions for Thioester Synthesis

| Thioacid | Alkene | Initiator/Conditions | Product Type | Yield | Reference |

| Thiobenzoic Acid | 1,2-diarylethenes | Ambient light, 100 °C, solvent-free | (Z)-Vinyl Thioester | Up to 85% | rsc.org |

| Thioic S-acid | Various Alkenes | Thioxanthone (photocatalyst), O₂, visible light | α-Keton Thiol Ester | 56-83% | acs.org |

| Glycine Thioacid | β,γ-didehydrovaline dipeptide | UV (354 nm), DPAP/MAP photoinitiation | Thioester-functionalized peptide | 73% (overall) | researchgate.net |

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild aqueous conditions, can produce complex molecules with high specificity, avoiding the harsh reagents and by-products associated with conventional chemistry.

Lipase-Mediated Esterification and Transesterification

Lipases are a class of enzymes that have been extensively applied to the synthesis of esters and, more recently, thioesters. mdpi.com These enzymes can catalyze both direct thioesterification (from a carboxylic acid and a thiol) and transesterification reactions. researchgate.net A particularly effective method is the irreversible transesterification between a thiol and a vinyl ester, catalyzed by lipases like Lipase TL IM from Thermomyces lanuginosus or the widely used immobilized Candida antarctica lipase B (Novozym 435). mdpi.comresearchgate.net

The use of lipases in continuous-flow microreactors has demonstrated high efficiency, achieving conversions of up to 96% in as little as 30 minutes under mild temperatures (e.g., 50°C). mdpi.com This approach not only accelerates the reaction but also simplifies product purification. The catalytic activity of lipases is often enhanced by immobilization on hydrophobic carriers, which helps to maintain the enzyme's active conformation. researchgate.net

Table 3: Lipase-Catalyzed Synthesis of Thioesters

| Lipase Catalyst | Reaction Type | Substrates | Conditions | Yield/Conversion | Reference |

| Lipase TL IM | Transesterification | 4-Methylbenzyl mercaptan + Vinyl esters | 50°C, 30 min, continuous-flow microreactor | Up to 96% conversion | mdpi.com |

| Novozym 435 | Thioesterification | Methanethiol + Short-chain fatty acids | Not specified | Not specified | researchgate.net |

| Lipozyme™ | Esterification/ Transesterification | Butanethiol + Butyric acid | Hexane, water bath shaker | Equilibrium controlled | researchgate.net |

Microbial Biotransformation and Fermentative Production of this compound

Metabolic engineering of microorganisms provides a promising avenue for the sustainable production of valuable chemicals, including thioesters. nih.gov By introducing or modifying specific genetic pathways in host organisms like Escherichia coli, it is possible to direct cellular metabolism towards the synthesis of a target molecule from simple feedstocks. nih.govbohrium.com

The biosynthesis of thioesters in engineered microbes often leverages pathways such as the β-oxidation cycle. nih.govmdpi.com For instance, by introducing specific thioesterases with desired chain-length selectivity, it is possible to produce medium-chain fatty acids or their derivatives. nih.gov Furthermore, the expression of acyl-CoA ligases can activate carboxylic acids into their corresponding CoA thioesters, which are central intermediates in numerous biosynthetic pathways. nih.govasm.orgresearchgate.net

Researchers have successfully engineered E. coli to produce various medium-chain length methyl ketones by introducing chain-length specific acyl-ACP thioesterases and β-ketoacyl-CoA thioesterases. nih.gov This strategy demonstrates that the product profile can be precisely controlled by the selectivity of the expressed enzymes. While direct fermentative production of this compound has not been extensively documented, the principles of microbial engineering are directly applicable. A potential pathway could involve engineering a microbe to produce caproyl-CoA, which could then be reacted with 2-mercaptoethanol or a precursor, potentially catalyzed by an engineered acyltransferase.

Novel Catalytic Systems and Green Chemistry Approaches in Thioester Synthesis

In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing greener synthetic routes for thioesters. rsc.org These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency. ias.ac.in

A key area of innovation is the use of environmentally benign solvents, with water being an ideal medium. tandfonline.com Efficient methods have been developed for thioester synthesis in water, for example, through the reaction of tertiary thioamides and alkyl halides in the presence of a phase-transfer catalyst. rsc.org Another approach involves the direct condensation of carboxylic acids and thiols in water using N,N'-diisopropylcarbodiimide (DIC). tandfonline.com

Solvent-free reactions represent another important green strategy. The use of methanesulfonic anhydride (MSAA) has been shown to promote the efficient, metal- and halogen-free synthesis of thioesters from feedstock acids and thiols, with water as the only by-product. ias.ac.inresearchgate.net This method is atom-economic and avoids the use of hazardous coupling reagents. researchgate.net

Photocatalysis using visible light as a sustainable energy source is also gaining traction. A recently developed method for synthesizing α-keton thiol esters utilizes an organic photocatalyst, oxygen (O₂) as a green oxidant, and ethyl acetate (B1210297) as a green solvent. acs.org Furthermore, the development of electron donor-acceptor (EDA) complex-mediated reactions under visible light allows for thioester synthesis without the need for external photocatalysts or oxidants. rsc.org

Table 4: Green Chemistry Approaches for Thioester Synthesis

| Method | Key Features | Reagents/Conditions | Advantages | Reference |

| Aqueous Synthesis | Water as solvent | Phase-transfer catalyst or DIC | Environmentally friendly, simple protocol | tandfonline.comrsc.org |

| Solvent-Free Synthesis | No organic solvent | Methanesulfonic anhydride (MSAA), 80°C | Atom-economic, no hazardous solvents, water is the only byproduct | ias.ac.inresearchgate.net |

| Photocatalytic Synthesis | Visible light energy | Organic photocatalyst (e.g., thioxanthone), O₂ | Uses sustainable energy, green oxidant | acs.org |

| EDA Complex-Mediated Synthesis | Metal- and photocatalyst-free | Aryl sulfonium (B1226848) salts, potassium thioacid salts, visible light | Avoids expensive catalysts and harsh conditions | rsc.org |

Stereoselective and Enantioselective Synthesis of this compound Isomers

While this compound itself is achiral, the development of stereoselective and enantioselective methods is crucial for the synthesis of chiral thioester analogues, which are important scaffolds in bioactive molecules and asymmetric synthesis. rsc.orgresearchgate.net These methods aim to control the three-dimensional arrangement of atoms, producing a specific stereoisomer with high purity.

One powerful strategy is the use of chiral catalysts. For example, rhodium(I) catalyst systems have been employed for the highly regio- and enantioselective hydrothiolation of terminal allenes with thioacids, affording chiral branched allylic thioesters in high yields and good enantioselectivity. rsc.org Asymmetric aldol (B89426) reactions, using a chiral promoter composed of a tin(II) triflate and a chiral diamine, can produce syn-α,β-dihydroxy thioesters with excellent diastereo- and enantioselectivities. oup.com

Organocatalysis also provides a metal-free approach to chiral thioesters. Chiral amines, ureas, and other organocatalysts can activate α,β-unsaturated thioesters and effectively control the enantioselectivity of reactions like the Mannich reaction, providing access to β-amino thioesters with adjacent tertiary and quaternary stereocenters. researchgate.net Additionally, phase-transfer catalysis using chiral Brønsted acids or bases has been developed for the asymmetric synthesis of α-chiral α-aminothioesters. researchgate.net A novel strategy involves using a cysteine-derived chiral auxiliary that facilitates highly selective asymmetric transformations, followed by an intramolecular N-to-S acyl transfer to yield a reactive chiral thioester. chemrxiv.org

Table 5: Selected Enantioselective Methods for Chiral Thioester Synthesis

| Method | Catalyst/Auxiliary | Substrate Types | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Aldol Reaction | Chiral Tin(II) Lewis Acid | Silyl ketene (B1206846) acetal (B89532) + Aldehydes | syn-α,β-Dihydroxy thioester | High | oup.com |

| Rhodium-Catalyzed Hydrothiolation | Rhodium(I) / Chiral Ligand | Terminal allenes + Thioacids | Chiral branched allylic thioester | Good | rsc.org |

| Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | α-Imino esters | α-Chiral α-aminothioester | Up to 98% | researchgate.net |

| N-to-S Acyl Transfer | Cysteine-derived chiral auxiliary | Various electrophiles | Diverse chiral thioesters | Highly selective | chemrxiv.org |

Advanced Analytical Characterization and Detection of Mercaptoethyl Caproate

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of mercaptoethyl caproate. These methods provide insights into the atomic connectivity, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. organicchemistrydata.org

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl and caproate moieties would be observed. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the thioester group and the adjacent carbonyl and sulfur atoms. Protons closer to these functional groups will resonate at a lower field (higher ppm values).

Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the thioester group is typically observed at a characteristic downfield chemical shift. The chemical shifts of the carbons in the ethyl and caproate chains can also be assigned based on their proximity to the functional groups. organicchemistrydata.org Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~198-202 |

| Methylene (α to S) | ~2.9 - 3.1 (t) | ~28-32 |

| Methylene (β to S) | ~2.6 - 2.8 (t) | ~30-34 |

| Methylene (α to C=O) | ~2.4 - 2.6 (t) | ~42-46 |

| Methylene (β to C=O) | ~1.5 - 1.7 (sext) | ~24-28 |

| Methylene (γ to C=O) | ~1.2 - 1.4 (m) | ~30-34 |

| Methylene (δ to C=O) | ~1.2 - 1.4 (m) | ~22-26 |

| Methyl (terminal) | ~0.8 - 1.0 (t) | ~13-15 |

t = triplet, sext = sextet, m = multiplet

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound. sevenstarpharm.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. nih.gov

The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the thioester group. This peak is typically observed in the range of 1680-1715 cm⁻¹. The C-S stretching vibration, which is characteristic of thioesters, appears in the region of 600-800 cm⁻¹. Other significant peaks include the C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹ and the C-H bending vibrations around 1375-1465 cm⁻¹. nih.govacs.org

Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is also observable in the Raman spectrum, the S-H stretching vibration (if any free thiol is present as an impurity) and C-S stretching vibrations can sometimes provide clearer signals than in IR spectroscopy. researchgate.net The combination of both IR and Raman data offers a comprehensive analysis of the functional groups within the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1680-1715 (Strong) | 1680-1715 (Moderate) |

| C-S | Stretch | 600-800 (Weak-Moderate) | 600-800 (Moderate-Strong) |

| C-H (sp³) | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| CH₂ | Bend (Scissoring) | ~1465 (Moderate) | ~1465 (Moderate) |

| CH₃ | Bend (Asymmetric) | ~1450 (Moderate) | ~1450 (Moderate) |

| CH₃ | Bend (Symmetric) | ~1375 (Moderate) | ~1375 (Moderate) |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Profiling

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. biointron.comresearchgate.net In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) provides the exact molecular weight.

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The fragmentation pattern is predictable and provides valuable structural information. libretexts.orgfiveable.me For this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the sulfur atom or the carbonyl group. fiveable.me

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, which can occur in the caproate moiety. fiveable.me

Key fragment ions would correspond to the loss of the ethylthio group ([M - C₂H₅S]⁺), the caproyl group ([M - C₆H₁₁O]⁺), or smaller neutral fragments like ethylene (B1197577) (C₂H₄). The analysis of these fragment ions helps to confirm the connectivity of the molecule. slideshare.net

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 174 | [C₈H₁₆O₂S]⁺ | - (Molecular Ion) |

| 113 | [C₆H₉O]⁺ | •SCH₂CH₃ |

| 99 | [C₅H₉O]⁺ | •CH₂SCH₂CH₃ |

| 75 | [C₂H₅S]⁺ | •COC₅H₁₁ |

| 61 | [CH₂SH]⁺ | •(CH₂)₂COC₅H₁₁ |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Analysis and Purity Assessment

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and purity assessment of this compound. bspublications.netmt.com Thioesters exhibit characteristic electronic transitions that result in absorption in the ultraviolet region of the electromagnetic spectrum. The carbonyl group in conjugation with the sulfur atom acts as a chromophore.

The UV-Vis spectrum of this compound would typically show an absorption maximum (λ_max) corresponding to the n → π* transition of the carbonyl group. The position and intensity of this absorption band can be influenced by the solvent polarity. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound, allowing for the development of quantitative analytical methods. pressbooks.pub This technique can be used to determine the concentration of this compound in solutions and to assess its purity by comparing the experimental spectrum to that of a pure standard. mt.com

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are essential for the isolation and quantification of this compound from complex mixtures. researchgate.netindexcopernicus.com These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Pulsed Flame Photometric Detector, Sulfur Chemiluminescence Detector)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. ucm.es When coupled with sulfur-selective detectors, GC provides excellent sensitivity and selectivity for the analysis of sulfur-containing compounds. nih.govnih.gov

The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

Pulsed Flame Photometric Detector (PFPD): This detector is highly selective for sulfur and phosphorus compounds. ysi.comscioninstruments.com As the eluting compounds are combusted in a hydrogen-rich flame, sulfur species emit light at specific wavelengths, which is detected by a photomultiplier tube. davidsonanalytical.co.uk The PFPD offers superior sensitivity and selectivity compared to conventional Flame Photometric Detectors (FPD) and has a self-cleaning design that prevents soot formation. ysi.comxylem.com It provides a linear and equimolar response to sulfur, simplifying calibration. xylem.com

Sulfur Chemiluminescence Detector (SCD): The SCD is another highly selective and sensitive detector for sulfur compounds. hpst.czamericanlaboratory.com It operates based on the chemiluminescent reaction between sulfur monoxide (SO), formed from the combustion of the analyte, and ozone (O₃). hpst.cz This reaction produces light that is detected by a photomultiplier tube. The SCD offers an equimolar response, meaning the detector's response is directly proportional to the number of sulfur atoms in the molecule, which simplifies quantification. gcms.cz It is known for its high sensitivity, linearity, and resistance to quenching from co-eluting hydrocarbons. hpst.czamericanlaboratory.com

The combination of GC with these selective detectors allows for the reliable identification and quantification of this compound, even at trace levels in complex matrices such as food, environmental, and industrial samples. nih.govxylem.com

Table 4: Comparison of Selective Detectors for GC Analysis of this compound

| Detector | Principle of Operation | Selectivity | Sensitivity | Key Advantages |

| Pulsed Flame Photometric Detector (PFPD) | Flame photometry of sulfur species emission | High for S and P | <1 pg S/sec ysi.com | Linear and equimolar response, self-cleaning, simultaneous S and C chromatograms. ysi.comxylem.com |

| Sulfur Chemiluminescence Detector (SCD) | Chemiluminescence from SO + O₃ reaction | Very high for sulfur compounds | < 0.5 pg S/sec hpst.cz | Equimolar response, high linearity, resistance to hydrocarbon quenching. hpst.czamericanlaboratory.comgcms.cz |

Liquid Chromatography (LC) with Mass Spectrometry Detection (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful technique for the analysis of thiols like this compound, especially after a derivatization step. frontiersin.orgnih.gov The analysis of thiols by LC-MS often requires derivatization to stabilize the reactive sulfhydryl group, improve chromatographic retention on reverse-phase columns, and enhance ionization efficiency for mass spectrometric detection. frontiersin.orgnih.gov

A common strategy involves reacting the thiol with a derivatizing agent to form a stable, more readily ionizable product. frontiersin.org For instance, 4,4'-dithiodipyridine (DTDP) is a reagent that reacts quickly with thiols. frontiersin.orgresearchgate.net This reaction yields derivatives with increased hydrophobicity and a stronger affinity for protonation, making them highly suitable for positive-mode electrospray ionization (ESI) and LC-MS/MS analysis, which can enable quantification at nanogram-per-liter (ng/L) levels. frontiersin.org Ultra-performance liquid chromatography (UPLC) systems can provide shorter analysis times compared to traditional GC methods. mdpi.com

The MS/MS detection, typically in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. frontiersin.org In MRM, a specific precursor ion of the derivatized this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out background noise, allowing for precise quantification even in complex samples. frontiersin.orgacs.org

Table 1: Illustrative LC-MS/MS Parameters for Thiol Analysis

| Parameter | Typical Setting/Value | Purpose | Citation |

| Chromatography | UPLC/UHPLC | Provides high resolution and short analysis times. | mdpi.com |

| Column | Reversed-Phase (e.g., C18) | Separates compounds based on hydrophobicity. | researchgate.netacs.org |

| Mobile Phase | Acetonitrile/Methanol and Water with formic acid | Elutes the derivatized analytes from the column. | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the derivatized thiol for MS analysis. | frontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for target analyte. | frontiersin.orgacs.org |

| Derivatization Agent | 4,4'-dithiodipyridine (DTDP) | Stabilizes the thiol and enhances ionization efficiency. | frontiersin.orgresearchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For highly complex samples where co-elution is a significant challenge, comprehensive two-dimensional gas chromatography (GC×GC) offers substantially enhanced separation capacity. acs.org This powerful technique is particularly useful for resolving trace volatile sulfur compounds, such as this compound, from a dense background of matrix components. researchgate.netnih.gov GC×GC employs two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) connected by a modulator. The modulator traps fractions from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation.

This approach generates a structured two-dimensional chromatogram, where compounds are separated based on two independent properties (e.g., volatility and polarity), significantly increasing peak capacity and resolution. acs.orgplos.org When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), which provides fast data acquisition rates and deconvolution capabilities, GC×GC-TOFMS becomes an exceptionally powerful tool for identifying trace compounds in challenging matrices like food aromas or environmental samples. researchgate.netplos.orgsepsolve.com Research has shown that GC×GC can identify significantly more compounds than conventional single-dimension GC-MS. plos.org However, even with the superior resolving power of GC×GC, derivatization may still be necessary to detect certain thiols if the background interference is extremely high. mdpi.com

Table 2: Typical GC×GC System Configuration for Volatile Sulfur Compound Analysis

| Component | Example Configuration | Rationale | Citation |

| First Dimension Column | 30 m, Non-polar (e.g., DB-5ms) | Primary separation based on boiling point/volatility. | researchgate.netnih.gov |

| Second Dimension Column | 1-2 m, Polar (e.g., Wax or Ionic Liquid) | Secondary separation based on polarity. | researchgate.netnih.gov |

| Modulator | Cryogenic or Flow-based | Traps and rapidly re-injects effluent for the 2D separation. | sepsolve.com |

| Detector | Time-of-Flight MS (TOFMS) | Fast acquisition speed required for narrow 2D peaks; provides full mass spectra for identification. | researchgate.netplos.org |

Advanced Sample Preparation Strategies for Trace Analysis

Effective sample preparation is critical for the successful analysis of this compound. The primary goals are to isolate the analyte from the matrix, concentrate it to detectable levels, and prevent its degradation or loss during the process. nih.govresearchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for cleaning up and concentrating thiols from various sample matrices. mdpi.com

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For thiols, a multi-step LLE procedure might be used, such as extracting the analyte from an aqueous sample into an organic solvent like pentane, followed by a back-extraction into a basic aqueous solution to isolate the thiols before derivatization. mdpi.com

Solid-Phase Extraction (SPE) uses a solid sorbent packed into a cartridge to retain the analyte of interest while the sample matrix passes through. For general thiol analysis, reversed-phase sorbents like C18 are commonly used to remove lipophilic interferences or to retain derivatized thiols. researchgate.netacs.org More selective SPE methods have been developed using sorbents that have a specific affinity for the sulfhydryl group. Historically, organomercury compounds were used for this purpose due to their ability to form stable complexes with thiols, though these methods are often laborious and pose safety concerns. researchgate.net Modern SPE protocols are often streamlined and can be automated. bohrium.com

Table 3: Comparison of Extraction Techniques for Thiols

| Technique | Principle | Application Example | Advantages | Limitations | Citation |

| LLE | Partitioning between two immiscible liquids. | Extraction of thiols from wine using pentane. | Simple, low cost. | Can be solvent-intensive, may form emulsions. | mdpi.com |

| SPE (C18) | Retention of non-polar analytes on a C18 sorbent. | Cleanup of food extracts prior to LC-MS/MS. | High recovery, good for automation. | May have limited selectivity for the target analyte. | acs.org |

| Affinity SPE | Specific binding of thiols to a functionalized sorbent. | Selective extraction using organomercurial resins. | High selectivity. | Reagents can be hazardous, can be time-consuming. | researchgate.net |

Derivatization Procedures for Enhanced Volatility and Detectability

Derivatization is a key step in the analysis of thiols like this compound, as it addresses several challenges simultaneously: it stabilizes the highly reactive and easily oxidized thiol group, improves chromatographic performance, and enhances the sensitivity of the detector. nih.govnih.gov

For Gas Chromatography (GC): The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte while introducing a functional group that can be detected with high sensitivity. A widely used reagent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). mdpi.combohrium.commdpi.com PFBBr reacts with the sulfhydryl group to form a pentafluorobenzyl derivative. This derivative is not only suitable for GC analysis but is also highly responsive to sensitive detectors like an electron capture detector (ECD) or a mass spectrometer operating in negative chemical ionization (NCI-MS) mode. mdpi.com

For Liquid Chromatography (LC): For LC-MS analysis, derivatization aims to create a stable derivative that ionizes efficiently. As mentioned previously, 4,4'-dithiodipyridine (DTDP) is a highly effective reagent for this purpose, forming derivatives that are ideal for positive-mode ESI-MS/MS. frontiersin.org Other reagents, such as ebselen, have also been successfully used for the derivatization of thiols prior to LC-MS analysis in complex matrices like coffee and wine. mdpi.com

The choice of derivatization reagent is therefore tightly linked to the chosen analytical platform (GC or LC) and the specific requirements for sensitivity and selectivity.

Table 4: Common Derivatization Reagents for Thiol Analysis

| Reagent | Abbreviation | Analytical Technique | Mechanism/Advantage | Citation |

| 2,3,4,5,6-Pentafluorobenzyl bromide | PFBBr | GC-MS (NCI), GC-ECD | Forms an electrophoric derivative, enhancing sensitivity for NCI-MS and ECD. | mdpi.combohrium.commdpi.com |

| Ethyl propiolate | ETP | GC-MS | Reacts with the sulfhydryl group to form a stable derivative for GC analysis. | mdpi.com |

| 4,4'-Dithiodipyridine | DTDP | LC-MS/MS | Forms a stable, proton-avid derivative, ideal for positive-mode ESI-MS. | frontiersin.orgresearchgate.net |

| Ebselen | - | LC-MS | Rapid, single-step derivatization/extraction for various matrices. | mdpi.comfrontiersin.org |

Chemical Reactivity, Reaction Mechanisms, and Theoretical Studies of Mercaptoethyl Caproate

Reactivity of the Thiol Moiety: Oxidation, Addition, and Exchange Reactions

The thiol group is the most reactive site on the mercaptoethyl caproate molecule, characterized by the nucleophilicity of the sulfur atom and the acidity of the thiol hydrogen. Its chemistry is central to the molecule's function in various applications.

Formation of Disulfides and Other Sulfur-Containing Species

One of the most characteristic reactions of thiols is their oxidation to form disulfide bonds (S-S). This process is a redox reaction where the thiol is oxidized. For this compound, this involves the coupling of two molecules to form a dimer linked by a disulfide bridge. This transformation can be initiated by a variety of mild oxidizing agents or through radical mechanisms.

The general reaction is: 2 HS-R → R-S-S-R + 2H⁺ + 2e⁻ (where R = -CH₂CH₂OOC(CH₂)₄CH₃)

In biological systems, the interconversion between thiol and disulfide forms is a common regulatory mechanism, often seen with the amino acid cysteine. neb.com The formation of disulfide bonds can significantly alter the chemical properties of the parent molecule. The process can be reversed using reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), which regenerate the free thiol groups. neb.com Disulfide exchange reactions can also occur, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, a process driven by direct S_N2-like displacement events.

Nucleophilic Reactions and Conjugate Additions

The sulfur atom of the thiol group is a potent nucleophile, readily participating in reactions where it attacks an electrophilic center. wikipedia.orglibretexts.org This allows this compound to engage in nucleophilic substitution and addition reactions.

A particularly important reaction is the conjugate addition (or Michael reaction) to α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, the thiol adds across the carbon-carbon double bond of the unsaturated system, rather than directly at the carbonyl carbon. libretexts.orglibretexts.org This 1,4-addition is favored by soft nucleophiles like thiols.

The mechanism involves the attack of the thiolate anion (formed by deprotonation of the thiol) on the β-carbon of the α,β-unsaturated system, creating an enolate intermediate which is then protonated to yield the final product. libretexts.org This reaction is highly efficient for creating new carbon-sulfur bonds.

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Ester Hydrolysis: Hydrolysis is the cleavage of the ester bond by water to form a carboxylic acid (caproic acid) and an alcohol (2-mercaptoethanol). This reaction can be catalyzed by either acid or base. organic-chemistry.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in water with a strong acid catalyst. The mechanism is the reverse of Fischer esterification. organic-chemistry.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and is carried out using a strong base like sodium hydroxide. The products are the salt of the carboxylic acid (sodium caproate) and the alcohol (2-mercaptoethanol). organic-chemistry.org Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. organic-chemistry.orggoogleapis.com For this compound, reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst would yield a new ester and 2-mercaptoethanol (B42355). The reaction is typically driven to completion by using a large excess of the new alcohol. google.com

| Reaction Type | Catalyst/Conditions | Products | Reversibility |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H⁺, H₂O, Heat | Caproic Acid + 2-Mercaptoethanol | Reversible |

| Base-Catalyzed Hydrolysis (Saponification) | 1. OH⁻, H₂O, Heat 2. H⁺ (workup) | Caproic Acid + 2-Mercaptoethanol | Irreversible |

| Transesterification | H⁺ or OR'⁻, R'-OH (excess) | New Ester (Caproyl-OR') + 2-Mercaptoethanol | Reversible |

Thermal and Photochemical Degradation Pathways

The stability of this compound under thermal and photochemical stress is critical for its storage and application. Degradation typically involves the cleavage of its weakest bonds.

Thermal Degradation: Studies on related mercaptan-containing compounds suggest that the carbon-sulfur bond is often the first to break upon heating. For self-assembled films of mercaptopropyltrimethoxysilane, C–S bond scission was observed to begin near 350°C. researchgate.net At higher temperatures (around 400°C), degradation of the hydrocarbon backbone, including C-O and C-C bond cleavage, becomes evident. researchgate.net Antimony tris(mercaptoethyl carboxylates) have been synthesized for use as thermal stabilizers in PVC, indicating that this molecular framework can be engineered for thermal stability. ysxbcn.com For this compound, a likely thermal degradation pathway would begin with the homolytic cleavage of the C-S bond, followed by decomposition of the ester group at more elevated temperatures.

| Bond Type | Approximate Decomposition Temperature | Primary Degradation Products (Hypothetical) |

|---|---|---|

| C-S (Thiol) | ~350°C | Thiyl radicals, alkene fragments |

| C-O, C-C (Ester/Alkyl) | >400°C | Smaller carboxylic acids, alkenes, CO₂ |

Photochemical Degradation: In the absence of specific experimental data, the photochemical degradation of this compound can be predicted based on general principles. Exposure to UV radiation can induce the homolytic cleavage of bonds to form radicals. The C-S bond is a potential site for such cleavage. The presence of oxygen can significantly influence the degradation pathway, potentially leading to the formation of sulfoxides and sulfones through reactions with photochemically generated radical species. The ester group itself is generally more stable to photolysis than the thiol group.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide powerful tools for investigating the structure, dynamics, and reactivity of molecules like this compound at an atomic level. nih.gov Molecular dynamics (MD) simulations can model the conformational changes and interactions of the molecule over time, while quantum mechanical calculations can elucidate its electronic properties and reaction mechanisms. mdpi.comrug.nl

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing fundamental insights into its chemical behavior. karger.comresearchgate.net By performing QM calculations on this compound, a range of properties can be determined that explain its reactivity.

These calculations can map the electron density distribution, identifying the nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, this would confirm the high nucleophilicity of the sulfur atom and the electrophilicity of the carbonyl carbon. Furthermore, QM methods can be used to calculate the energies of reactants, transition states, and products for proposed reaction mechanisms. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for predicting the most favorable reaction pathways, such as the competition between direct addition and conjugate addition for the thiol group.

| Calculated Property | Relevance to Reactivity |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths and angles, influencing steric accessibility. |

| Partial Atomic Charges | Identifies electrophilic (e.g., carbonyl carbon) and nucleophilic (e.g., sulfur) sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and location of HOMO indicate the site of electron donation (nucleophilicity); LUMO indicates the site of electron acceptance (electrophilicity). |

| Reaction Pathway Energetics | Calculates activation energies and reaction energies to determine kinetic and thermodynamic favorability of different reaction mechanisms (e.g., hydrolysis, oxidation). |

| Bond Dissociation Energies | Predicts the weakest bonds in the molecule, suggesting likely fragmentation patterns in thermal or photochemical degradation. |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry provides powerful tools for predicting spectroscopic data and analyzing the conformational landscape of molecules like this compound. These predictions are crucial for interpreting experimental data and understanding the relationship between a molecule's structure and its properties.

Prediction of Spectroscopic Properties

Theoretical calculations, particularly those using Density Functional Theory (DFT), can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comfupress.com For this compound, DFT calculations would be performed on an optimized molecular geometry.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning signals in experimentally obtained spectra. By calculating the magnetic shielding tensors for each nucleus, a predicted spectrum can be generated. Discrepancies between predicted and experimental values can often reveal specific solvent effects or the presence of multiple conformations in equilibrium.

IR Spectroscopy: The prediction of vibrational frequencies through computational methods helps in assigning the absorption bands observed in an IR spectrum. For this compound, key vibrational modes of interest would include the C=O stretch of the ester, the S-H stretch of the thiol, and the C-O and C-S stretching frequencies. Comparing calculated frequencies with experimental data confirms structural assignments. mdpi.com

The following table illustrates the type of data that would be generated in a comparative study of experimental and computationally predicted spectroscopic values for this compound.

| Functional Group | Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Typical Experimental Range |

| Thiol (S-H) | IR Frequency (cm⁻¹) | ~2550 cm⁻¹ | 2550-2600 cm⁻¹ |

| Ester (C=O) | IR Frequency (cm⁻¹) | ~1735 cm⁻¹ | 1735-1750 cm⁻¹ |

| Thiol (S-H) | ¹H NMR Chemical Shift (ppm) | 1.3 - 1.6 ppm | 1.3 - 1.7 ppm |

| Methylene (α to S) | ¹H NMR Chemical Shift (ppm) | ~2.7 ppm | 2.6 - 2.8 ppm |

| Methylene (α to O) | ¹H NMR Chemical Shift (ppm) | ~4.1 ppm | 4.0 - 4.3 ppm |

Note: The predicted values are hypothetical, based on typical results for similar functional groups, and serve to illustrate the output of such a computational study.

Conformational Analysis

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements known as conformations or rotamers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. auremn.org.brnobelprize.org

The process involves mapping the Potential Energy Surface (PES) by systematically rotating key dihedral angles. auremn.org.br For this compound, the critical dihedral angles would be along the C-C and C-S bonds of the mercaptoethyl fragment and within the caproate chain. The minima on the PES correspond to stable conformers. auremn.org.br Due to non-bonded steric interactions, conformers where bulky groups are further apart (anti-conformations) are generally more stable than those where they are closer (gauche-conformations). nobelprize.org

A theoretical study would quantify the energy differences between these conformers, providing insight into their relative populations at a given temperature.

| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| S-C-C-O | Anti | 0 (Reference) | High |

| S-C-C-O | Gauche | 0.8 - 1.5 | Moderate |

| C-S-C-C | Anti | 0.2 - 0.5 | High |

| C-S-C-C | Gauche | 0 (Reference) | High |

Note: This table is illustrative. The values represent typical energy differences found in similar aliphatic thiols and esters and demonstrate the expected outcome of a conformational analysis.

Modeling of Reaction Transition States and Intermolecular Interactions

Understanding the chemical reactivity of this compound requires modeling the transition states of its potential reactions and the non-covalent interactions that influence its behavior.

Modeling of Reaction Transition States

A transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. ims.ac.jp Computational methods are essential for locating and characterizing these transient structures. researchgate.netufl.edu

A key reaction for this compound would be the Michael-type conjugate addition of its thiol group to an electrophilic alkene. Theoretical modeling of this reaction would involve:

Defining the reactant (this compound and a Michael acceptor) and product structures.

Using a computational method, such as the Nudged Elastic Band (NEB) or similar algorithms, to find the minimum energy path between them. ims.ac.jp

Precisely locating the transition state structure and verifying it by frequency analysis (a single imaginary frequency). researchgate.net

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's feasibility.

| Reaction Type | Computational Method | Calculated Activation Free Energy (ΔG‡) | Reaction Feasibility |

| Michael Addition to Acrylate | DFT (M06-2X/6-311+G(d,p)) | 15 - 20 kcal/mol | Feasible under mild conditions |

| Base-catalyzed Thiolate Addition | DFT (M06-2X/6-311+G(d,p)) with CPCM | 8 - 12 kcal/mol | Rapid reaction |

| Ester Hydrolysis (Acid-catalyzed) | DFT (B3LYP/6-31G(d)) with PCM | 25 - 30 kcal/mol | Requires heating |

Note: The data presented is hypothetical, based on computational studies of similar thiol addition reactions and ester hydrolyses, and serves to exemplify the insights gained from transition state modeling. nih.gov

Modeling of Intermolecular Interactions

The physical properties and chemical behavior of this compound are heavily influenced by intermolecular interactions. mdpi.com Computational modeling can provide a detailed picture of these non-covalent forces. nih.govnih.gov Key interactions for this molecule include:

Hydrogen Bonding: The thiol group (S-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. Modeling can quantify the strength and geometry of these bonds, which are critical for understanding its behavior in protic solvents.

Dipole-Dipole Interactions: The polar ester group creates a significant molecular dipole, leading to dipole-dipole interactions that influence its boiling point and solubility.

Van der Waals Forces: These dispersion forces are present along the entire aliphatic chain and are the primary interactions in non-polar environments.

Molecular dynamics (MD) simulations and quantum mechanical calculations are used to model these interactions, providing insights into solvation, aggregation, and binding phenomena. mdpi.comnih.gov

| Interaction Type | Molecular Sites Involved | Typical Interaction Energy (kcal/mol) | Computational Method for Analysis |

| Hydrogen Bond (Donor) | Thiol (S-H) with a solvent like water or an acceptor | -1 to -3 | Quantum Theory of Atoms in Molecules (QTAIM), MD simulations |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) with a solvent like water or a donor | -3 to -5 | MD simulations, DFT with solvent models |

| Dipole-Dipole | Ester group (-COO-) | -1 to -2 | Electrostatic Potential Maps, MD simulations |

| Van der Waals (Dispersion) | Entire molecule, especially the hexyl chain | Variable | MD simulations with appropriate force fields |

Applications and Functional Roles of Mercaptoethyl Caproate in Scientific Disciplines

Contribution to Flavor and Fragrance Chemistry

Sulfur-containing compounds, particularly thiols and thioesters, are well-regarded in flavor and fragrance science for their potency and ability to impart specific, often powerful, aroma characteristics even at trace concentrations. researchgate.net While detailed research specifically isolating mercaptoethyl caproate in many common foods is limited, its structural features suggest a significant potential role based on the known behavior of analogous compounds.

Volatile sulfur compounds are critical to the aroma profiles of numerous foods. researchgate.net In fruit flavors, especially tropical varieties, polyfunctional thiols are known to be key contributors to their characteristic scent. researchgate.net The combination of a sulfur atom and an ester group, as seen in this compound, is common in high-impact fruit aromas. For instance, various thioesters are recognized for contributing to the complex notes in passion fruit and strawberry. Although not specifically identified in dairy products, the enzymatic and thermal processes in cheese ripening and milk processing generate a wide array of sulfur compounds that are crucial to their final flavor. Fermentation processes, such as those in alcoholic beverages and fermented foods, also create environments where sulfur-containing precursors can be converted into potent aroma compounds. Given that this compound possesses the structural elements of a volatile thioester, it has the potential to contribute to the complex flavor profiles within these systems, likely imparting fruity, sulfurous, or tropical notes.

The relationship between a molecule's structure and its perceived odor is a central concept in fragrance chemistry. scribd.com For sulfur compounds, the presence of the sulfur atom is key, but the surrounding molecular architecture dictates the specific odor character. Thiols are among the most odorous chemical classes known, with exceptionally low odor thresholds, often in the parts-per-trillion range. tum.de

Table 1: General Structure-Odor Relationships for Thio-Compounds

| Structural Feature | General Odor Contribution | Example Compound Class |

|---|---|---|

| Thiol Group (-SH) | Potent, often sulfury, onion-like, or meaty at low concentrations. | Thiols |

| Ester Group (-COOR) | Fruity, sweet notes. | Esters |

| Thioester Group (-COSR) | Combines fruity and sulfury notes; can be tropical, savory. | Thioesters |

Many important flavor compounds are not present in their free form in raw materials but are generated during processing (e.g., heating, fermentation) or consumption from non-volatile precursors. These precursors can be cysteine conjugates or other sulfur-containing molecules that break down to release the volatile aroma compound. The formation of flavor-active thiols often occurs via Maillard reactions or enzymatic pathways. It is plausible that this compound could be formed in a food system through the reaction of cysteamine (B1669678) (2-aminoethanethiol) with caproic acid or its derivatives. Conversely, it could also act as a precursor itself, potentially releasing other volatile sulfur compounds through further reactions. The thiol group is highly reactive and could be "capped" or bound within a food matrix, with the volatile aroma being released upon enzymatic action or changes in pH, a mechanism known for other potent thiols in products like wine and fruit juice.

Structure-Odor Activity Relationships and Perception Threshold Studies

Integration into Materials Science and Polymer Chemistry

The dual functionality of this compound—a reactive thiol group and an ester—makes it a candidate for integration into polymer and materials science applications. The thiol group, in particular, is highly valued for its utility in specific polymerization and surface modification reactions.

The mercaptoethyl group is a key building block in the synthesis of high-performance polymers, particularly polythiourethanes, which are valued for their high refractive index and are often used in optical materials like spectacle lenses. justia.com In these applications, polyfunctional thiols are reacted with polyisocyanates to form the polythiourethane network. justia.com

While this compound itself is a monofunctional thiol, the underlying mercaptoethyl ester structure is frequently cited in patents for optical resins. Difunctional or polyfunctional analogues, such as thiodiglycolic acid bis(2-mercaptoethyl ester) and thiodipropionic acid bis(2-mercaptoethyl ester), are used as the polythiol component in the polymerization process. i.moscowepo.org These monomers demonstrate the successful incorporation of the mercaptoethyl ester moiety into a stable, transparent polymer matrix. The synthesis involves the addition reaction of the thiol groups across the isocyanate groups, creating the thiourethane linkages that form the polymer backbone.

Table 2: Examples of Mercaptoethyl Esters in Polythiourethane Synthesis

| Monomer | Functionality | Application Mentioned in Literature |

|---|---|---|

| Thiodiglycolic acid bis(2-mercaptoethyl ester) | Difunctional Thiol | Synthesis of polythiourethane resins for optical materials. i.moscowepo.org |

| Thiodipropionic acid bis(2-mercaptoethyl ester) | Difunctional Thiol | Component in polymerizable compositions for optical lenses. i.moscowepo.org |

| Pentaerythritol tetrakis(3-mercaptopropionate) | Tetrafunctional Thiol | A common cross-linking agent in high refractive index lens manufacturing. epo.org |

The thiol group is exceptionally useful for surface modification and grafting due to its ability to participate in highly efficient "click" reactions, such as thiol-ene and thiol-yne reactions, and its strong affinity for certain metal surfaces (e.g., gold, silver). Although specific studies employing this compound for these purposes are not prominent, its structure is ideally suited for such applications.

The thiol group can be readily attached to polymer backbones containing double bonds or to surfaces functionalized with maleimide (B117702) groups. This allows for the covalent grafting of the "caproate" ester chain onto a material's surface. Such functionalization could be used to alter surface properties, for example, to increase hydrophobicity or to introduce a flexible spacer arm for the subsequent attachment of other molecules. This fundamental reactivity makes mercaptoethyl esters valuable potential tools for creating functional materials, modifying nanoparticles, or preparing biocompatible surfaces.

Synthesis of Polythioesters and Polythiourethanes Utilizing Mercaptoethyl Moieties

Role as an Intermediate in Fine Chemical Synthesis

This compound, with its bifunctional nature containing both a thiol (-SH) group and an ester linkage, holds potential as a valuable intermediate in the synthesis of more complex molecules within the realm of fine chemicals. ontosight.ai Fine chemicals are characterized by their high purity and are typically produced in smaller quantities compared to bulk chemicals, serving specialized purposes in industries such as pharmaceuticals, agrochemicals, and specialty polymers. prepchem.commlunias.com The reactivity of the thiol group and the ester functionality allows for a variety of chemical transformations, making this compound a versatile building block.

The synthesis of fine chemicals often involves multi-step processes where intermediates are crucial for constructing the final molecular architecture. mlunias.com The thiol group in this compound is a strong nucleophile and can readily participate in reactions such as Michael additions, nucleophilic substitutions, and thiol-ene click reactions. mdpi.comnih.gov These reactions are fundamental in organic synthesis for forming new carbon-sulfur bonds, which are present in a range of biologically active compounds and functional materials.

For instance, a related compound, 6-hydroxy N-(2-mercaptoethyl) caproamide, is synthesized from cysteamine and ε-caprolactone. prepchem.com This suggests that this compound could be similarly synthesized and subsequently used as a precursor. The ester group, on the other hand, can undergo hydrolysis to yield the corresponding carboxylic acid and 2-mercaptoethanol (B42355), or it can be subjected to transesterification to introduce different alcohol moieties. This dual reactivity allows for the sequential or orthogonal modification of the molecule, a desirable feature in the strategic synthesis of complex targets.

Table 1: Potential Reactions of this compound as a Chemical Intermediate

| Reaction Type | Reacting Group | Potential Products |

| Michael Addition | Thiol (-SH) | Thioether adducts |

| Nucleophilic Substitution | Thiol (-SH) | Thioethers, disulfides |

| Thiol-ene Reaction | Thiol (-SH) | Thioether-functionalized polymers/molecules |

| Hydrolysis | Ester (-COO-) | Caproic acid and 2-mercaptoethanol |

| Transesterification | Ester (-COO-) | Different caproate esters |

| Oxidation | Thiol (-SH) | Disulfides |

This table illustrates the potential synthetic transformations that this compound can undergo, highlighting its versatility as a chemical intermediate. The data is based on the general reactivity of thiol and ester functional groups.

The use of mercaptoethyl esters, such as 2-mercaptoethyl oleate, in the production of organotin heat stabilizers further exemplifies the role of this class of compounds as intermediates in industrial applications. made-in-china.com While specific, large-scale applications of this compound as a fine chemical intermediate are not extensively documented in publicly available literature, its structural motifs are found in various haptens and other molecules synthesized for biomedical research, indicating its utility in specialized, high-value chemical synthesis. nih.gov

Potential in Chemo-Sensors and Biosensor Development

The development of chemosensors and biosensors is a rapidly advancing field focused on creating devices that can detect specific chemical or biological analytes. semi.ac.cnnih.gov These sensors typically consist of a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal. rsc.org The unique chemical properties of this compound, specifically the presence of a thiol group, suggest its potential utility in the design of such sensors.

Thiols are well-known for their strong affinity for heavy metal ions and their ability to participate in various chemical reactions that can be harnessed for sensing applications. mdpi.comnih.gov Fluorescent and colorimetric chemosensors for thiols have been extensively studied, and the underlying principles can be adapted to use thiol-containing molecules like this compound as part of the sensor architecture. rsc.org

One potential application is in the development of sensors for heavy metals. The thiol group can act as a recognition site, binding to metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and copper (Cu²⁺). mlunias.com This binding event can be designed to trigger a change in a reporter molecule, leading to a detectable optical or electrochemical signal. For instance, this compound could be immobilized on a solid support, such as gold nanoparticles or a polymer film, to create a sensing surface. nih.gov The interaction of metal ions with the thiol groups on this surface would alter its properties, which could be monitored by techniques like surface plasmon resonance or electrochemical impedance spectroscopy.

Furthermore, the ester component of this compound could be leveraged in the design of enzyme-based biosensors. For example, the ester linkage could be a substrate for specific esterase enzymes. The enzymatic cleavage of the ester would release the thiol-containing portion of the molecule, which could then be detected by a secondary mechanism. This approach could be used to develop sensors for monitoring esterase activity, which is relevant in various biological and diagnostic contexts.

Table 2: Potential Roles of this compound in Sensor Development

| Sensor Type | Potential Role of this compound | Detection Principle | Target Analyte |

| Chemosensor | Recognition element | Binding of analyte to the thiol group | Heavy metal ions (e.g., Pb²⁺, Hg²⁺) |

| Biosensor | Substrate for enzyme | Enzymatic cleavage of the ester linkage | Esterase enzymes |

| Chemosensor | Component of a self-assembled monolayer | Modification of surface properties upon analyte interaction | Various small molecules |

This table outlines the prospective applications of this compound in the field of sensor technology, based on the reactivity of its functional groups. The potential is derived from established principles in chemosensor and biosensor design.

While direct research on this compound in sensor applications is not yet prominent, the extensive body of work on thiol-based and ester-based sensors provides a strong foundation for its potential in this area. acs.orgnih.govresearchgate.net The ability to tailor the properties of the molecule by modifying either the thiol or the ester group offers a pathway to developing novel sensors with specific functionalities.

Future Research Trajectories and Emerging Paradigms for Mercaptoethyl Caproate

Development of Sustainable and Scalable Synthetic Pathways

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.comsigmaaldrich.com The synthesis of mercaptoethyl caproate is an area ripe for the application of these principles, moving away from conventional methods toward more eco-friendly and scalable alternatives.

Conventional synthesis of mercaptoalkyl carboxylates, such as this compound, typically involves the reaction of a mercaptoalkanol with a carboxylic acid in the presence of an acidic catalyst, with the continuous removal of water to drive the reaction forward. google.com While effective, these methods often rely on harsh conditions and generate waste.

Emerging research trajectories focus on several key areas to create more sustainable pathways:

Enzymatic and Biocatalytic Synthesis: Biocatalysis, particularly using enzymes like lipases, represents a powerful green alternative for ester synthesis. nih.gov These reactions occur under mild pH and temperature conditions, offering high selectivity and reducing the formation of byproducts. nih.govmdpi.com Lipase-catalyzed esterification has been successfully used to produce various esters, including flavor esters like n-amyl caproate and lactose (B1674315) caprate, demonstrating the potential for enzymatic routes to this compound. nih.govrsc.orgmdpi.com The immobilization of enzymes on solid supports, such as in sol-gel materials or zeolite frameworks, further enhances their stability and reusability, making the process more economically viable for industrial applications. nih.govrsc.org

Continuous Flow Systems: Shifting from traditional batch processing to continuous flow synthesis offers significant advantages in scalability, safety, and efficiency. rsc.org Flow reactors allow for precise control over reaction parameters, leading to higher yields and purity in shorter reaction times. nih.gov The successful upgrade of biocatalytic ester synthesis from batch to continuous flow has been demonstrated, achieving high conversions with reduced residence times. rsc.org Such systems are ideal for scaling up the production of this compound sustainably.

Green Solvents and Solvent-Free Conditions: A core tenet of green chemistry is the reduction or elimination of hazardous organic solvents. mdpi.com Research is exploring the use of biomass-derived green solvents, like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or conducting reactions under solvent-free conditions. mdpi.com Solventless systems for ester synthesis have been shown to achieve yields comparable to or even higher than those in traditional non-polar solvents. mdpi.com

Atom Economy and Waste Reduction: Green synthetic design emphasizes maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org Future synthetic routes for this compound will be designed to minimize waste by avoiding the use of protecting groups and employing catalytic rather than stoichiometric reagents. acs.org Retrosynthesis software can aid in designing pathways that are more atom-economical. synthiaonline.com

Table 1: Comparison of Synthetic Methodologies for Thioester Production

| Methodology | Key Principles | Advantages for this compound Synthesis | Relevant Research Findings |

|---|---|---|---|

| Conventional Chemical Synthesis | Acid-catalyzed esterification | Established and well-understood reaction. | Effective but can require harsh conditions and generate waste. google.com |

| Enzymatic Catalysis | Use of lipases or other enzymes. | High selectivity, mild reaction conditions, reduced byproducts, reusability of immobilized enzymes. nih.gov | Immobilized lipases show high stability and activity over multiple cycles in ester synthesis. nih.govrsc.org |

| Continuous Flow Synthesis | Reaction in a continuously flowing stream. | Enhanced scalability, precise process control, improved safety, higher throughput. rsc.org | Increases conversion rates and reduces reaction times compared to batch processes. rsc.org |

| Solvent-Free Systems | Omitting organic solvents from the reaction. | Reduces environmental impact, waste, and simplifies product purification. mdpi.commdpi.com | Can lead to higher yields in esterification reactions. mdpi.com |

Advancements in In Situ and Real-time Analytical Methodologies

To optimize and control the synthesis of this compound, particularly in continuous flow systems, the development of advanced analytical methods for real-time monitoring is crucial. In situ techniques allow for the tracking of reaction progress without the need for sample extraction, providing immediate feedback for process control.

Future research will likely focus on integrating the following analytical technologies into synthetic platforms:

Spectroscopic Techniques: Methods like Infrared (IR) and UV-visible spectrophotometry can be used for real-time analysis. infinitiaresearch.com These techniques are based on the interaction of electromagnetic radiation with the molecules in the reaction mixture, allowing for the quantification of reactants and products as the reaction proceeds. infinitiaresearch.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov While traditionally an offline method, advancements are leading to at-line and online HPLC systems that can be coupled with reactors to provide quasi-real-time analysis of complex reaction mixtures. The U.S. EPA has established HPLC methods for analyzing environmental samples, which can be adapted for process monitoring. nih.gov

Mass Spectrometry (MS): MS allows for the determination of the mass of molecules and can provide detailed structural information. infinitiaresearch.com When coupled with a separation technique like chromatography (e.g., GC-MS or LC-MS), it becomes a highly specific and sensitive analytical tool. Real-time MS can be achieved by directly introducing a small, continuous stream from the reactor into the mass spectrometer's ion source.

Integrated Analytical Databases: The utility of these techniques is enhanced by comprehensive databases like MassBank, mzCloud, and the NIST Webbook, which provide reference spectra and thermochemical data to aid in compound identification. epa.gov

Table 2: Analytical Methodologies for Reaction Monitoring

| Analytical Technique | Principle of Operation | Applicability for In Situ/Real-time Monitoring |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Primary method for quantifying reaction components; can be automated for quasi-real-time analysis. nih.gov |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular bonds. | Excellent for in situ monitoring of functional group transformation (e.g., disappearance of -OH, appearance of ester C=O). epa.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides high sensitivity and structural information; can be directly coupled to reactors for real-time analysis. infinitiaresearch.com |

| UV-Visible Spectrophotometry | Measures the absorption of ultraviolet or visible light by molecules. | Useful for tracking compounds with chromophores; applicable in flow cells for continuous monitoring. infinitiaresearch.com |

Deeper Mechanistic Elucidation of Complex Biological and Chemical Transformations

Understanding the reaction mechanisms of this compound is fundamental to controlling its synthesis and predicting its behavior in various systems. Future research will delve deeper into both its chemical reactivity and its potential biological transformations.

Biological Transformations: The caproate moiety is a medium-chain fatty acid that can be produced by certain microbial communities through a process called chain elongation. nih.gov This process typically involves the reverse beta-oxidation pathway, where an electron donor like ethanol (B145695) is used to elongate shorter-chain carboxylic acids like acetate (B1210297). uts.edu.au Studies have identified microorganisms such as Clostridium, Pseudoramibacter, and Ruminococcaceae bacterium as key players in caproate production from various feedstocks, including food waste. nih.govuts.edu.au Future research could explore if this compound can be produced directly via fermentation or if it can be metabolized or transformed by specific microbial consortia, which would be relevant for its environmental fate and potential biotechnological applications.

Enzymatic Transformations: Enzymes are highly specific catalysts. acs.org Hydrolases, for example, catalyze the cleavage of bonds by adding water. acs.org The ester bond in this compound is susceptible to hydrolysis by esterase or lipase (B570770) enzymes. Understanding the kinetics and substrate specificity of these enzymatic transformations is crucial. For instance, research on enzyme-responsive materials has utilized the enzymatic degradation of ester bonds in hydrophobic dendrons as a trigger mechanism. rsc.org

Chemical Transformations: The thiol (-SH) group is a highly reactive functional group that can participate in various chemical transformations. A key reaction is the thiol-yne reaction, a type of click chemistry, where a thiol adds across a carbon-carbon triple bond. This reaction has been used to synthesize functional polymers by reacting 2-mercaptoethyl hexanoate (B1226103) (this compound) with an alkyne-containing polymer backbone. rsc.org Elucidating the mechanisms of such reactions under different catalytic conditions will enable more precise control over the synthesis of advanced materials.

Exploration of Novel Functional Materials and Advanced Polymer Architectures

The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials and polymers. The ester group can be designed to be biodegradable, while the thiol group provides a reactive handle for cross-linking or further functionalization.

Future research is expected to explore:

Stimuli-Responsive Materials: Polymers that change their properties in response to specific stimuli (e.g., pH, temperature, enzymes) are of great interest for applications like drug delivery and smart coatings. bham.ac.uk this compound has been incorporated into polymeric amphiphiles to create enzyme-responsive materials. rsc.org In these systems, the hydrophobic part of the polymer contains ester linkages that can be cleaved by esterase enzymes, triggering a change in the material's structure, such as a transition from micelles to another mesophase. rsc.org

Advanced Polymer Architectures: The properties of a polymer are heavily dependent on its architecture. nih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for precise control over the synthesis of various architectures, including linear, hyperbranched, star, and bottlebrush polymers. specificpolymers.comrsc.org By incorporating monomers derived from this compound, it is possible to design polymers with specific architectures and functionalities. For example, the thiol groups can be used as cross-linking points to form dynamic network materials or as attachment sites for therapeutic agents. bham.ac.ukrsc.org

Self-Healing and Reprocessable Materials: Dynamic covalent chemistry, which involves reversible bond formation, can be used to create materials that can self-heal or be reprocessed. The thiol group can participate in reversible reactions (e.g., thiol-disulfide exchange), which could be exploited in combination with other dynamic linkers to create robust, adaptable polymer networks. rsc.org

Application of Machine Learning and Artificial Intelligence in Property Prediction and Synthesis Design

The complexity of chemical synthesis and materials design presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and optimization process. numberanalytics.comjstar-research.com

For a compound like this compound, AI and ML can be applied in several forward-looking ways:

Property Prediction: ML models can be trained to predict a wide range of physicochemical properties, such as solubility, reactivity, and partitioning coefficients, based on molecular structure. numberanalytics.comjstar-research.comscispace.com For example, ML has been used to predict the substrate specificity of thiolase enzymes and the outcomes of catalytic hydrogenation of esters. rsc.orgoup.comoup.com Such models could predict the biological activity or material properties of polymers containing this compound, guiding experimental efforts. anl.gov

Synthesis Design (Retrosynthesis): AI-powered retrosynthesis software, such as SYNTHIA®, can propose novel and optimized synthetic pathways for a target molecule. synthiaonline.com These tools can be programmed to prioritize green chemistry principles, suggesting routes that maximize atom economy, use safer reagents, and minimize waste. synthiaonline.comfrontiersin.org This would be invaluable for developing the sustainable and scalable synthetic pathways discussed in section 6.1.

Formulation Design: For applications in fields like drug delivery, computational models can predict the "formulate-ability" of a compound. nih.gov They can assess factors like glass-forming ability for amorphous solid dispersions or loading capacity in lipid-based formulations, helping to rapidly identify the most promising strategies for new materials derived from this compound. nih.gov

Table 3: Applications of AI/ML in this compound Research

| Application Area | AI/ML Approach | Potential Impact | Example from Broader Research |

|---|---|---|---|